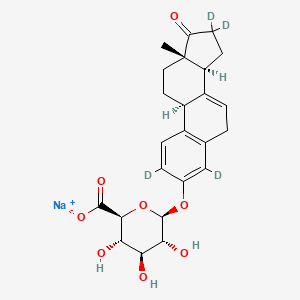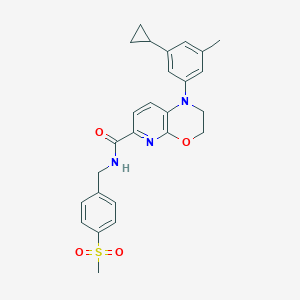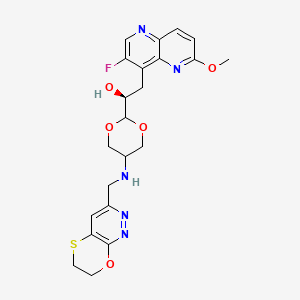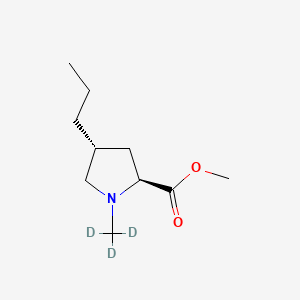
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt is a derivative of Equilin, which is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin. This compound is labeled with deuterium (d4), which makes it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt involves the glucuronidation of Equilin-d4. The process typically includes the following steps:
Activation of Equilin-d4: Equilin-d4 is activated using a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Glucuronidation: The activated Equilin-d4 is then reacted with Beta-D-Glucuronic acid in the presence of a base such as triethylamine (TEA) to form Equilin-d4 3-O-Beta-D-Glucuronide.
Sodium Salt Formation: The final step involves the conversion of the glucuronide to its sodium salt form by reacting it with sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Equilin-d4 are activated using industrial-grade DCC and DMAP.
Mass Glucuronidation: The activated Equilin-d4 is then glucuronidated using Beta-D-Glucuronic acid in large reactors.
Sodium Salt Conversion: The glucuronide is converted to its sodium salt form using industrial-grade NaOH.
Análisis De Reacciones Químicas
Types of Reactions
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives of Equilin-d4.
Reduction: Formation of reduced derivatives of Equilin-d4.
Substitution: Formation of substituted derivatives of Equilin-d4.
Aplicaciones Científicas De Investigación
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to understand the metabolism and biotransformation of estrogens.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mecanismo De Acción
The mechanism of action of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction triggers various cellular pathways, including the regulation of gene expression, cell proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Equilin 3-O-Beta-D-Glucuronide Sodium Salt: The non-deuterated form of the compound.
Estrone 3-O-Beta-D-Glucuronide Sodium Salt: Another estrogenic compound with similar glucuronidation.
Estradiol 3-O-Beta-D-Glucuronide Sodium Salt: A glucuronidated form of estradiol.
Uniqueness
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C24H27NaO8 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
Clave InChI |
NZCQARKDIGTAAQ-VNWPUTLUSA-M |
SMILES isomérico |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
SMILES canónico |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)



![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)

